![molecular formula C4Cl2F8O4S2 B14328974 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- CAS No. 105214-13-9](/img/structure/B14328974.png)
1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- is a specialized chemical compound with the molecular formula C4H8Cl2O4S2. This compound is characterized by the presence of sulfonyl chloride groups and octafluoro substituents, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- typically involves the reaction of 1,4-butanediol with chlorosulfonic acid, followed by fluorination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous purification steps to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines and alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanedisulfonyl dichloride: Lacks the octafluoro substituents, making it less reactive in certain applications.
1,1,2,2,3,3,4,4-Octafluorobutane: Does not contain sulfonyl chloride groups, limiting its use in sulfonylation reactions.
1,4-Butanediol: A precursor in the synthesis of 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro-, but lacks the sulfonyl chloride functionality.
Uniqueness
The uniqueness of 1,4-Butanedisulfonyl dichloride, 1,1,2,2,3,3,4,4-octafluoro- lies in its combination of sulfonyl chloride groups and octafluoro substituents. This combination enhances its reactivity and makes it a versatile reagent in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
105214-13-9 |
---|---|
Molekularformel |
C4Cl2F8O4S2 |
Molekulargewicht |
399.1 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonyl chloride |
InChI |
InChI=1S/C4Cl2F8O4S2/c5-19(15,16)3(11,12)1(7,8)2(9,10)4(13,14)20(6,17)18 |
InChI-Schlüssel |
YTQKRFHUQIIFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)S(=O)(=O)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.